1,3-Bis(ethenyl)imidazol-2-one
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Overview
Description
1,3-Bis(ethenyl)imidazol-2-one is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring two ethenyl groups attached to the imidazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(ethenyl)imidazol-2-one can be achieved through several methods. One common approach involves the condensation of acyloins with monosubstituted ureas. This reaction typically proceeds in solvents such as acetic acid, ethylene glycol, or toluene, and can be catalyzed by acids like trifluoroacetic acid . Another method involves the intramolecular cyclization of ureidoacetals, ureido-1,3-oxazinanes, and ureidoketones .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(ethenyl)imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of various substituted imidazoles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds
Major Products
The major products formed from these reactions include imidazolone derivatives, imidazolidine derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(ethenyl)imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1,3-Bis(ethenyl)imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethylimidazol-2-one: Similar in structure but with ethyl groups instead of ethenyl groups.
1,3-Dimethylimidazol-2-one: Contains methyl groups instead of ethenyl groups.
1,3-Diphenylimidazol-2-one: Features phenyl groups instead of ethenyl groups
Uniqueness
1,3-Bis(ethenyl)imidazol-2-one is unique due to the presence of ethenyl groups, which impart distinct reactivity and chemical properties. This makes it particularly valuable for applications requiring specific chemical modifications and interactions .
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,3-bis(ethenyl)imidazol-2-one |
InChI |
InChI=1S/C7H8N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-6H,1-2H2 |
InChI Key |
LUJRIRBQVSBUCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN(C1=O)C=C |
Origin of Product |
United States |
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